
1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C10H10BrN5O.
Méthodes De Préparation
The synthesis of 1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers have explored its potential as a bioactive compound with various biological activities.
Medicine: The compound has been investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be compared with other quinazoline derivatives, such as:
- 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone
- 1-(5-Oxo-2,5-dihydrofuran-3-yl)urea
- 1-(6-Bromobenzofuran-2-yl)ethanone
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of a bromine atom and a guanidine group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10BrN5O |
|---|---|
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
2-(5-bromo-6-methyl-4-oxo-3H-quinazolin-2-yl)guanidine |
InChI |
InChI=1S/C10H10BrN5O/c1-4-2-3-5-6(7(4)11)8(17)15-10(14-5)16-9(12)13/h2-3H,1H3,(H5,12,13,14,15,16,17) |
Clé InChI |
UHQFZXCEWFLMCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)N=C(NC2=O)N=C(N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


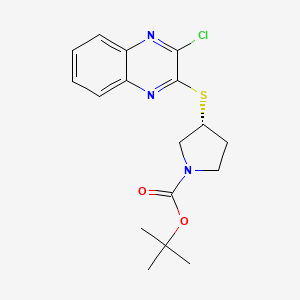

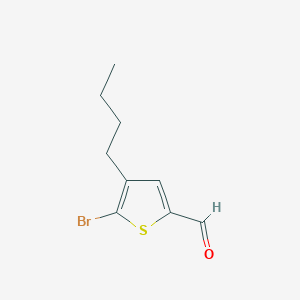
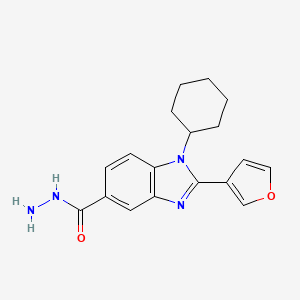
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
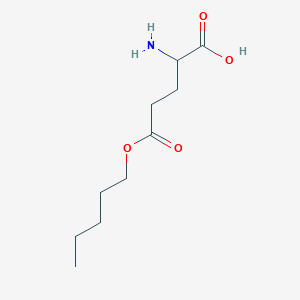
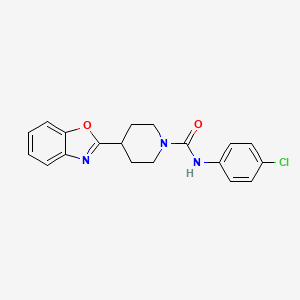
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)


![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)


